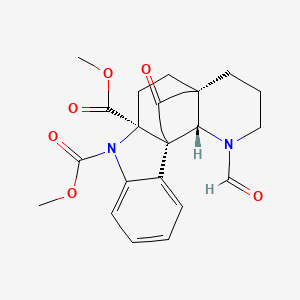

11,12-De(methylenedioxy)danuphylline

Descripción general

Descripción

Métodos De Preparación

11,12-De(methylenedioxy)danuphylline is typically isolated from natural sources, specifically from the leaves and stems of Kopsia officinalis . The isolation process involves extraction and purification techniques.

Análisis De Reacciones Químicas

11,12-De(methylenedioxy)danuphylline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

11,12-De(methylenedioxy)danuphylline has several scientific research applications. It is primarily used in the field of chemistry for studying indole alkaloid compounds . In biology and medicine, it is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities . Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .

Mecanismo De Acción

The mechanism of action of 11,12-De(methylenedioxy)danuphylline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

11,12-De(methylenedioxy)danuphylline is unique compared to other indole alkaloid compounds due to its specific chemical structure and biological activities . Similar compounds include other indole alkaloids isolated from Kopsia officinalis, such as methyl (2β,11β,12β,19α)-6,7-didehydro-8,21-dioxo-11,21-cycloaspidospermidine-2-carboxylate and (2β,5β)-aspidofractinin-16-ol . These compounds share some structural similarities but differ in their specific chemical properties and biological activities .

Actividad Biológica

11,12-De(methylenedioxy)danuphylline is an indole alkaloid compound primarily isolated from the leaves and stems of Kopsia officinalis. This compound has garnered attention due to its unique chemical structure and notable biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.47 g/mol. Its structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₃N₃O₆ |

| Molecular Weight | 425.47 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 615.3 ± 55.0 °C at 760 mmHg |

| Flash Point | 326.0 ± 31.5 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it modulates cellular processes such as signal transduction and gene expression, which may contribute to its pharmacological effects.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating significant activity against various pathogens. For instance, it has shown minimum inhibitory concentration (MIC) values of less than 0.3 mM against several bacterial strains, indicating potent antimicrobial efficacy .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity suggests potential for development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Study :

- Cytotoxicity Assessment :

Comparative Analysis with Related Compounds

When compared to other indole alkaloids, this compound demonstrates unique properties that enhance its biological activity:

| Compound Name | Source | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Kopsia officinalis | MIC < 0.3 mM | High |

| Kopsihainanine A | Kopsia hainanensis | Moderate | Moderate |

| Methyl (2β,11β,12β)-6,7-didehydro-8,21-dioxo-11,21-cycloaspidospermidine-2-carboxylate | Kopsia spp. | Low | Low |

Propiedades

IUPAC Name |

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMANQXKGUWJXTD-JBJBFBLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014936 | |

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888482-17-5 | |

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the biological activity of 11,12-De(methylenedioxy)danuphylline?

A: While the provided research paper focuses on the isolation and structural characterization of this compound [], it does not delve into its specific biological activities or potential therapeutic applications. The paper primarily focuses on the discovery and characterization of new indole alkaloids from the Kopsia officinalis plant. Further research is needed to determine the specific biological activities and potential applications of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.